2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide 2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 922836-03-1
VCID: VC7773263
InChI: InChI=1S/C21H18Cl2N4O2/c22-15-3-6-18(23)17(13-15)21(28)24-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28)
SMILES: C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Molecular Formula: C21H18Cl2N4O2
Molecular Weight: 429.3

2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

CAS No.: 922836-03-1

Cat. No.: VC7773263

Molecular Formula: C21H18Cl2N4O2

Molecular Weight: 429.3

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide - 922836-03-1

Specification

CAS No. 922836-03-1
Molecular Formula C21H18Cl2N4O2
Molecular Weight 429.3
IUPAC Name 2,5-dichloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Standard InChI InChI=1S/C21H18Cl2N4O2/c22-15-3-6-18(23)17(13-15)21(28)24-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28)
Standard InChI Key LKRNOXMSNCMCLK-UHFFFAOYSA-N
SMILES C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Introduction

The compound 2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic molecule that combines elements of benzamides with pyridazine derivatives. This compound is not directly mentioned in the provided search results, so we will construct a hypothetical overview based on similar compounds and general principles of organic chemistry.

Synthesis

Synthesis of such compounds typically involves multiple steps, including the formation of the benzamide core, introduction of the chlorine atoms, and attachment of the morpholinopyridazine moiety. This might involve reactions such as nucleophilic substitution or coupling reactions.

Biological Activity

Compounds with similar structures often exhibit biological activities such as antimicrobial or anticancer properties. The presence of a morpholine ring and a pyridazine moiety could potentially interact with biological targets, influencing enzyme activity or receptor binding.

Antimicrobial Activity

Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism might involve interference with bacterial cell wall synthesis or protein function.

Anticancer Activity

Some benzamide derivatives have been studied for their anticancer potential, often acting by inhibiting cell proliferation or inducing apoptosis.

Research Findings

While specific research findings on 2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide are not available, related compounds have been extensively studied:

Compound TypeBiological ActivityReference
BenzamidesAntimicrobial, Anticancer
Pyridazine DerivativesAntimicrobial, Antifungal
Morpholine DerivativesVarious biological activities

Future Directions

Future studies should focus on synthesizing this compound and evaluating its biological activity, including antimicrobial and anticancer assays. Additionally, molecular modeling could provide insights into its potential interactions with biological targets.

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